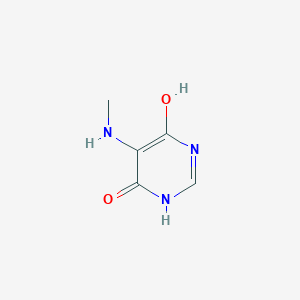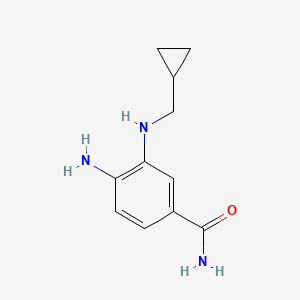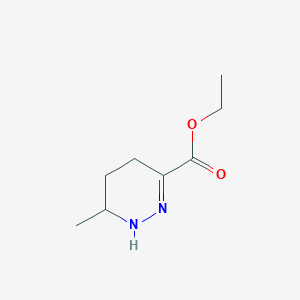
2-Methoxy-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione is a complex organic compound with a unique structure that combines quinazoline and cyclohexa-2,5-diene-1,4-dione moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include methoxyethanol, quinazoline derivatives, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization to obtain the desired product in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The methoxy and methoxyethoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-6-methyl-1,4-benzoquinone
- 3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline
- 6-(2-Chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazolin-4-amine hydrochloride .
Uniqueness
2-Methoxy-5-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-ylamino)cyclohexa-2,5-diene-1,4-dione is unique due to its combination of quinazoline and cyclohexa-2,5-diene-1,4-dione structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
870959-98-1 |
|---|---|
Molekularformel |
C19H19N3O6 |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
2-methoxy-5-[[6-methoxy-7-(2-methoxyethoxy)quinazolin-4-yl]amino]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H19N3O6/c1-25-4-5-28-18-8-12-11(6-17(18)27-3)19(21-10-20-12)22-13-7-15(24)16(26-2)9-14(13)23/h6-10H,4-5H2,1-3H3,(H,20,21,22) |
InChI-Schlüssel |
NNSKLWXTYRGLMC-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=O)C(=CC3=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3-[[3,5-dimethyl-4-(1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-9-yloxy)benzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13103159.png)




![(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B13103192.png)
![benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate](/img/structure/B13103198.png)
![1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13103215.png)





![[2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13103250.png)
